4-Ethyl-4-piperidinecarbonitrile hydrochloride
CAS No.: 1205748-66-8
Cat. No.: VC8013999
Molecular Formula: C8H15ClN2
Molecular Weight: 174.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1205748-66-8 |
|---|---|
| Molecular Formula | C8H15ClN2 |
| Molecular Weight | 174.67 |
| IUPAC Name | 4-ethylpiperidine-4-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C8H14N2.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H |
| Standard InChI Key | ZOCUAHPTSGPJKY-UHFFFAOYSA-N |
| SMILES | CCC1(CCNCC1)C#N.Cl |
| Canonical SMILES | CCC1(CCNCC1)C#N.Cl |
Introduction
Chemical Identity and Structural Features
Piperidine-4-carbonitrile hydrochloride (C₆H₁₁ClN₂, MW 146.62) consists of a six-membered piperidine ring with a cyano group (-CN) at the 4-position, protonated as a hydrochloride salt. Its structure is confirmed via spectral data, including -NMR (CD₃OD: δ 3.40–3.17 ppm for piperidine protons, 2.26–2.01 ppm for methylene groups) . The absence of an ethyl group in the documented compound underscores a potential misalignment between the query and available data.
Comparative Analysis of Piperidine Derivatives
The search results highlight derivatives such as 1-(ethylsulfonyl)piperidine-4-carbonitrile (MS 203 [M+1]) and N-substituted amides , but no 4-ethyl-4-cyano variants. Steric hindrance at the 4-position may explain the scarcity of such derivatives, as simultaneous substitution with ethyl and cyano groups could destabilize the piperidine ring.
Synthesis and Reaction Optimization
Piperidine-4-carbonitrile hydrochloride is typically synthesized via deprotection of tert-butyl 4-cyanopiperidine-1-carboxylate under acidic conditions.
Deprotection Methods
These protocols emphasize the role of solvent (dioxane vs. EtOAc) and temperature in yield optimization. The use of H₂S introduces a thioamide intermediate, expanding derivatization potential .
Catalytic Cross-Coupling Applications
In a palladium-catalyzed reaction, piperidine-4-carbonitrile hydrochloride couples with aryl bromides (e.g., 4-bromo-2-(4,4-dimethylcyclohexyl)phenyl) using Pd(OAc)₂ and tri-t-butylphosphonium tetrafluoroborate in xylene at 100°C . This highlights its utility in constructing complex pharmacophores.
Pharmacological and Industrial Applications
Intermediate in Drug Synthesis
Piperidine-4-carbonitrile hydrochloride serves as a precursor for:
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Thioamide derivatives: Used in pressure reactions with H₂S to yield piperidine-4-carbothioamide hydrochloride (99% purity) .
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Sulfonamide analogs: Ethanesulfonyl chloride reacts with the piperidine core to form 1-(ethylsulfonyl)piperidine-4-carbonitrile, a candidate for kinase inhibitors .
Unexplored Territories and Future Directions
The absence of 4-ethyl-4-piperidinecarbonitrile hydrochloride in literature suggests opportunities for:
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Synthetic Exploration: Alkylation of piperidine-4-carbonitrile with ethyl halides under basic conditions.
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Steric Studies: Computational modeling to assess feasibility of 4,4-disubstitution.
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Biological Screening: Analog testing for CNS or antimicrobial activity, given piperidine’s prevalence in pharmaceuticals.
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